molecular formula C14H10O4S B3141926 4-[(4-Carboxyphenyl)sulfanyl]benzoic acid CAS No. 4919-48-6

4-[(4-Carboxyphenyl)sulfanyl]benzoic acid

Cat. No.: B3141926
CAS No.: 4919-48-6
M. Wt: 274.29 g/mol
InChI Key: FJXIPWRKSXGKSY-UHFFFAOYSA-N
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Description

4-[(4-Carboxyphenyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C14H10O4S It is characterized by the presence of a carboxyphenyl group attached to a sulfanylbenzoic acid structure

Properties

IUPAC Name

4-(4-carboxyphenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXIPWRKSXGKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Carboxyphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with 4-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Carboxyphenyl)sulfanyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 4-[(4-Carboxyphenyl)sulfanyl]benzoic acid is its potential antimicrobial activity. Research has demonstrated that derivatives of this compound exhibit varying degrees of effectiveness against Gram-positive bacteria and fungi. For instance, specific derivatives have shown promising results against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .

Case Study: Antimicrobial Evaluation

  • Objective : To assess the antimicrobial efficacy of synthesized derivatives.
  • Methodology : In vitro testing against various bacterial strains.
  • Results : Compounds exhibited MIC values ranging from 25 to 100 µg/mL against selected pathogens, highlighting their potential for development into therapeutic agents .

Antibiofilm Properties

In addition to direct antimicrobial effects, this compound has been evaluated for its ability to inhibit biofilm formation. Biofilms are clusters of microorganisms that adhere to surfaces, complicating treatment efforts in clinical settings. The compound demonstrated moderate antibiofilm activity against specific strains, suggesting its utility in preventing biofilm-associated infections .

Material Science Applications

The structural properties of this compound make it suitable for applications in materials science. Its ability to form co-crystals with other compounds enhances its functionality in creating advanced materials with tailored properties.

Case Study: Co-Crystal Formation

  • Objective : To explore co-crystallization behavior with disulfide compounds.
  • Methodology : Physical mixing followed by crystallization techniques.
  • Results : The formation of stable co-crystals was achieved, demonstrating improved structural integrity and potential for use in drug delivery systems .

Toxicity Studies

While exploring the applications of this compound, toxicity assessments are crucial. Studies involving aquatic organisms like Daphnia magna revealed variable toxicity levels among different derivatives. This information is vital for evaluating the safety profiles of compounds intended for biomedical use .

Mechanism of Action

The mechanism of action of 4-[(4-Carboxyphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Carboxyphenyl)sulfonyl]benzoic acid
  • 4-[(4-Methylphenyl)sulfanyl]benzoic acid
  • 4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid

Uniqueness

4-[(4-Carboxyphenyl)sulfanyl]benzoic acid is unique due to the presence of both carboxyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications.

Biological Activity

4-[(4-Carboxyphenyl)sulfanyl]benzoic acid, also known as a benzoic acid derivative, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carboxyphenyl group and a sulfanyl group attached to a benzoic acid backbone, which contributes to its diverse biological activities. Its chemical formula is C14H10O4SC_{14}H_{10}O_4S, and it possesses unique properties that enable interactions with various biological targets.

Biological Activities

1. Antioxidant Activity
Research indicates that benzoic acid derivatives, including this compound, exhibit significant antioxidant properties. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress and damage. Studies have shown that the compound effectively scavenges reactive oxygen species (ROS) in vitro, which is crucial for preventing cellular damage associated with various diseases .

2. Antimicrobial Properties
The antimicrobial activity of this compound has been investigated against a range of pathogens. In vitro studies demonstrate its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways .

3. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in models of acute and chronic inflammation. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 .

4. Cytotoxicity Against Cancer Cells
In cancer research, this compound has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cellular proliferation.
  • Receptor Interaction : It can bind to receptors on cell membranes, influencing signal transduction pathways associated with inflammation and cancer progression.
  • Oxidative Stress Modulation : By enhancing the activity of endogenous antioxidant enzymes, it mitigates oxidative stress within cells.

Research Findings

Several studies have provided insights into the biological activities of this compound:

Study Findings Methodology
Significant antioxidant activity demonstrated through ROS scavenging assays.In vitro assays on human fibroblasts.
Exhibited antimicrobial effects against E. coli and S. aureus with MIC values indicating potency.Disc diffusion method and MIC determination.
Induced apoptosis in breast cancer cells via caspase activation pathways.Flow cytometry analysis post-treatment with varying concentrations.

Case Studies

  • Antioxidant Study : A study conducted on human foreskin fibroblasts revealed that treatment with 10 µg/mL of the compound resulted in a 50% reduction in oxidative stress markers compared to untreated controls.
  • Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against common pathogens in wound infections, showing significant reductions in bacterial load after 48 hours.
  • Cancer Research : A recent investigation into its cytotoxic effects on colon cancer cells indicated that concentrations above 5 µM led to a marked decrease in cell viability, suggesting potential for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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